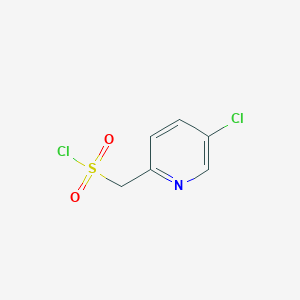
(5-Chloropyridin-2-YL)methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyridin-2-YL)methanesulfonyl chloride typically involves the reaction of 5-chloropyridine-2-sulfonyl chloride with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
化学反应分析
Types of Reactions
(5-Chloropyridin-2-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines and alcohols, and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various sulfonamide or sulfonate derivatives .
科学研究应用
(5-Chloropyridin-2-YL)methanesulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: In biological research, it is used to modify biomolecules and study their interactions.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of (5-Chloropyridin-2-YL)methanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
相似化合物的比较
Similar Compounds
(5-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride: This compound is similar in structure but contains an additional hydrochloride group.
Chlorantraniliprole: Although structurally different, it shares some reactivity characteristics with this compound.
Uniqueness
This compound is unique due to its high reactivity and selectivity, making it a valuable reagent in various chemical reactions. Its ability to form stable sulfonyl derivatives sets it apart from other similar compounds .
属性
分子式 |
C6H5Cl2NO2S |
|---|---|
分子量 |
226.08 g/mol |
IUPAC 名称 |
(5-chloropyridin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-5-1-2-6(9-3-5)4-12(8,10)11/h1-3H,4H2 |
InChI 键 |
DKAPCPXCFWZXMT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1Cl)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole](/img/structure/B11720565.png)
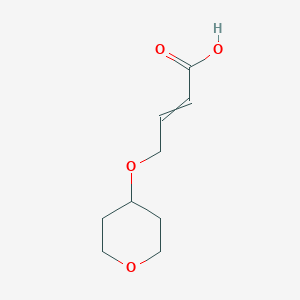

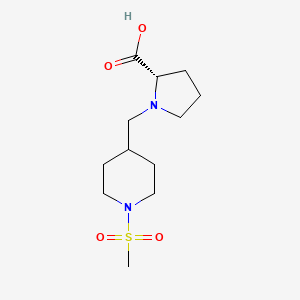

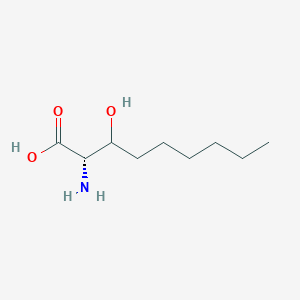
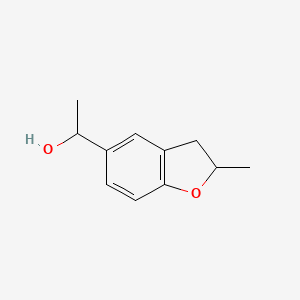
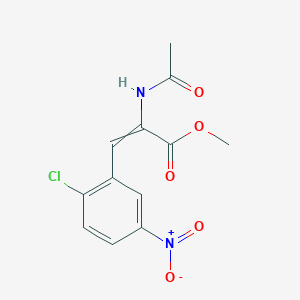
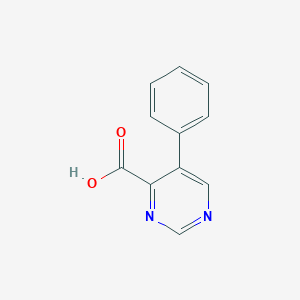
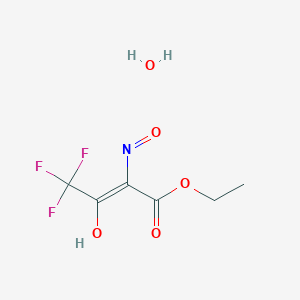
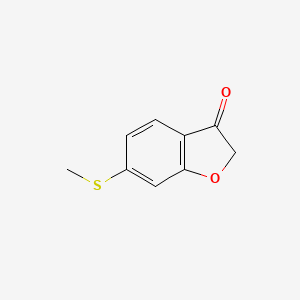
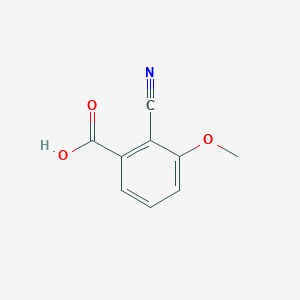

![Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate](/img/structure/B11720642.png)
